Sofosbuvir impurity N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

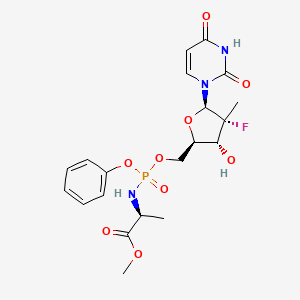

Sofosbuvir impurity N is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication . Impurities like this compound are critical to identify and control to ensure the purity and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity N involves multiple steps. One method includes adding dichloromethane and pyridine to the first intermediate, followed by the addition of imidazole and tert-butyldimethylsilyl chloride under ice bath conditions. The mixture is then allowed to react overnight at room temperature . The reaction is quenched with water, and the product is extracted using dichloromethane, dried, concentrated, and purified via column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient quantities for further analysis and quality control.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir impurity N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, pyridine, imidazole, and tert-butyldimethylsilyl chloride . Reaction conditions often involve controlled temperatures, such as ice bath conditions followed by room temperature reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with tert-butyldimethylsilyl chloride results in the formation of a silylated intermediate .

Scientific Research Applications

Sofosbuvir impurity N is primarily used in scientific research to study the synthesis, stability, and degradation of sofosbuvir. It is also used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, understanding the properties and behavior of this compound can aid in improving the overall quality and efficacy of antiviral medications.

Mechanism of Action

The mechanism of action of Sofosbuvir impurity N is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. studying its formation and behavior can provide insights into the synthesis and stability of sofosbuvir. Sofosbuvir itself is a prodrug that is metabolized to its active form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Sofosbuvir impurity N include other impurities formed during the synthesis of sofosbuvir, such as impurity A, impurity B, and impurity C . These impurities share similar chemical structures and are formed through related synthetic pathways.

Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Understanding its properties and behavior is crucial for ensuring the purity and efficacy of sofosbuvir. Compared to other impurities, this compound may have distinct reactivity and stability profiles, which can impact the overall quality of the final pharmaceutical product.

Properties

Molecular Formula |

C20H25FN3O9P |

|---|---|

Molecular Weight |

501.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1 |

InChI Key |

SASYBZIIPQSWBV-HJDNSYGMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid](/img/structure/B1499728.png)

![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)